molecular formula C13H19NO2S B2940999 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone CAS No. 1396768-92-5

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone

Cat. No.: B2940999
CAS No.: 1396768-92-5
M. Wt: 253.36
InChI Key: CDCCJKSDYKFIMS-UHFFFAOYSA-N
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Description

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone is a chemical compound with a unique structure that combines a furan ring, a piperidine ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone typically involves the reaction of furan-2-ylmethyl thiol with a piperidine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and continuous flow systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and piperidine moiety can contribute to binding affinity and specificity, while the thioether linkage may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone
  • 2-(4-Fluorophenyl)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone
  • 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(m-tolyl)ethanone

Uniqueness

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-11(15)14-6-4-12(5-7-14)9-17-10-13-3-2-8-16-13/h2-3,8,12H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCCJKSDYKFIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CSCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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